Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is further substituted with various functional groups such as an ethyl ester, a methoxyphenyl group, and a methyl group. The compound has garnered interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
The synthesis of Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in activated microglial cells . Additionally, it reduces the expression of endoplasmic reticulum (ER) stress markers and apoptosis-related proteins, thereby exerting neuroprotective effects . The compound’s ability to modulate the NF-κB inflammatory pathway further contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl 5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile and potential therapeutic benefits.
Properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-16(20)14-11(2)18-17-19(8-9-23-17)15(14)12-6-5-7-13(10-12)21-3/h5-7,10,15H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIXBGPJCVIAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)CCS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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